![molecular formula C11H10ClF3N2S B13536367 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of tert-butyl, chloro, and trifluoromethyl groups contributes to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure efficiency and cost-effectiveness. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反応の分析
Types of Reactions
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are essential for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions typically result in the formation of new carbon-carbon bonds.
科学的研究の応用
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
作用機序
The mechanism of action of 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity .
類似化合物との比較
Similar Compounds
7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]pyrimidine: This compound shares a similar core structure but differs in its substituents, which can lead to different chemical and biological properties.
tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine: Another related compound with a pyrrolo[3,4-d]pyrimidine core, exhibiting distinct reactivity and applications.
Uniqueness
6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer unique electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C11H10ClF3N2S |
|---|---|
分子量 |
294.72 g/mol |
IUPAC名 |
6-tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H10ClF3N2S/c1-10(2,3)6-4-5-7(12)16-9(11(13,14)15)17-8(5)18-6/h4H,1-3H3 |
InChIキー |
ZBKDIZGKWDKSOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(S1)N=C(N=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


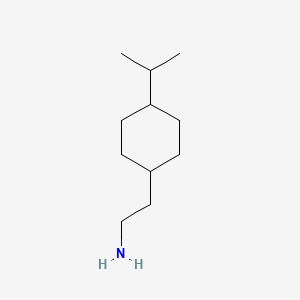
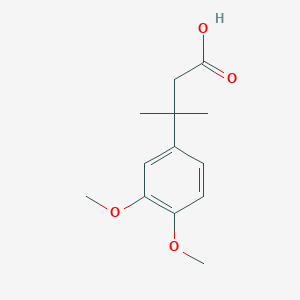
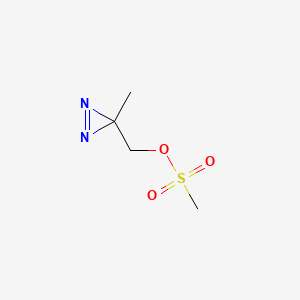
![2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)

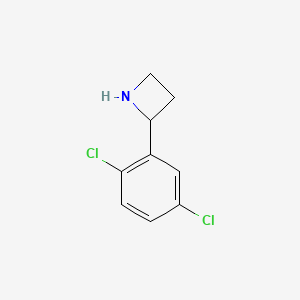
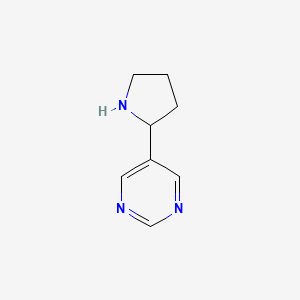

![3-Methyl-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13536319.png)


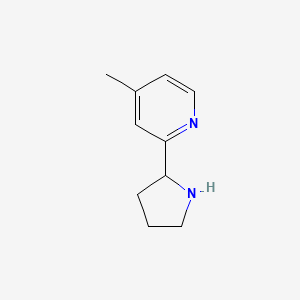

![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)
